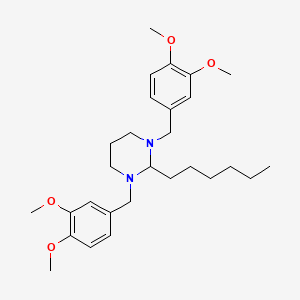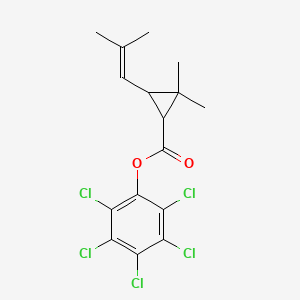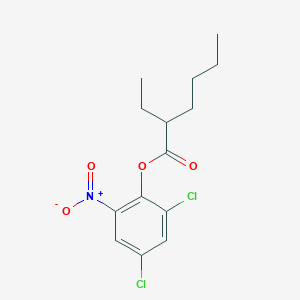![molecular formula C22H20O3 B14735664 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol CAS No. 6315-83-9](/img/structure/B14735664.png)
9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol is a chemical compound belonging to the xanthene derivatives family. These compounds are known for their diverse applications in various fields such as pharmaceuticals, dyes, and materials science. The structure of this compound consists of a xanthene core with a phenyl group substituted at the 9-position and an ethoxymethyl group attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol typically involves the cyclization of 2-phenoxybenzophenone in the presence of an acid and an excess of aluminum chloride (AlCl3). This reaction is a type of Friedel-Crafts polycondensation, which leads to the formation of the xanthene core . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the xanthene core to dihydroxanthene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the xanthene core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxanthenes, and various substituted xanthene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
9-Phenylxanthen-9-ol: A closely related compound with similar structural features but without the ethoxymethyl group.
9-Phenyl-9H-xanthen-9-ol: Another similar compound with slight variations in the substituents on the xanthene core.
Uniqueness
The presence of the ethoxymethyl group in 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol imparts unique chemical and physical properties, such as increased solubility and specific reactivity patterns, which distinguish it from other xanthene derivatives .
Propiedades
Número CAS |
6315-83-9 |
|---|---|
Fórmula molecular |
C22H20O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
9-[2-(ethoxymethyl)phenyl]xanthen-9-ol |
InChI |
InChI=1S/C22H20O3/c1-2-24-15-16-9-3-4-10-17(16)22(23)18-11-5-7-13-20(18)25-21-14-8-6-12-19(21)22/h3-14,23H,2,15H2,1H3 |
Clave InChI |
KLGQIUCZDIBPJA-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=CC=CC=C1C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


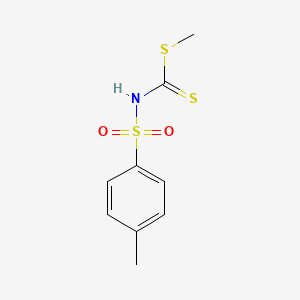
![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)
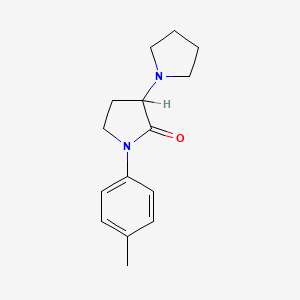
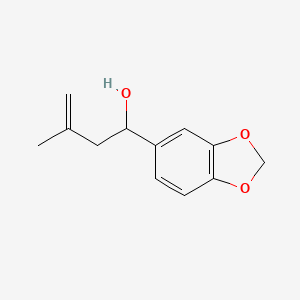

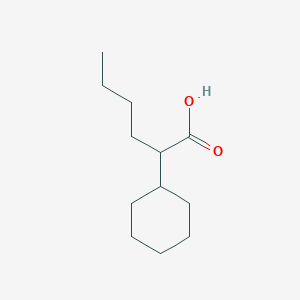
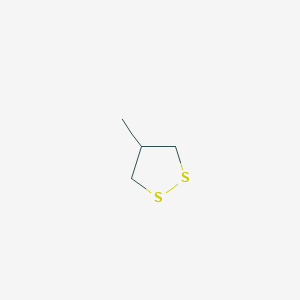
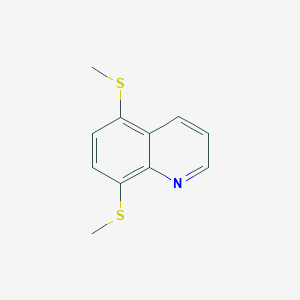
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
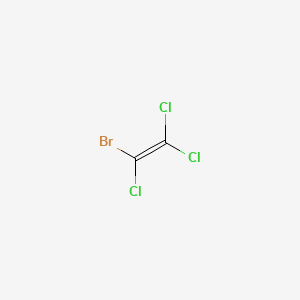
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)
